Quinolin-6-amine hydrochloride
Description
Significance of Quinoline (B57606) Derivatives in Chemical and Biomedical Sciences
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of chemical and biomedical sciences. rsc.orgorientjchem.orgrsc.org This assertion is rooted in the wide distribution of quinoline-based compounds in nature and their extensive use in synthetic chemistry. rsc.orgijpsjournal.com Many natural products, such as the cinchona alkaloids, contain the quinoline moiety and exhibit potent biological activities. nih.gov
The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of derivatives with a broad spectrum of pharmacological properties. Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents for a multitude of conditions. Notable examples include their application as antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. rsc.orgorientjchem.orgnih.govbenthamscience.com The ability of the quinoline nucleus to interact with various biological targets, including enzymes and nucleic acids, underpins its therapeutic potential.
Several well-established synthetic methodologies, such as the Skraup, Friedländer, and Doebner-von Miller syntheses, provide accessible routes to a wide range of quinoline derivatives, further fueling research in this area. rsc.orgorientjchem.orgnih.gov The continuous development of novel synthetic strategies, including green chemistry approaches, has expanded the library of quinoline-based compounds available for scientific investigation. rsc.orgijpsjournal.com
Overview of Quinolin-6-amine Hydrochloride as a Research Subject
This compound is an aromatic amine derivative of quinoline. evitachem.com The hydrochloride salt form enhances its stability and solubility, which is advantageous for its application in research settings. evitachem.com Its significance as a research subject stems from its utility as a versatile building block and its intrinsic potential as a pharmacologically active scaffold.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClN₂ |
| Molecular Weight | 180.64 g/mol |
| Appearance | Solid |
| IUPAC Name | quinolin-6-amine;hydrochloride |
In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. The presence of a reactive primary amine group at the 6-position of the quinoline ring allows for a variety of chemical transformations. evitachem.com This functional group can readily participate in reactions such as acylation, alkylation, and condensation, enabling the construction of diverse libraries of compounds for biological screening. evitachem.com
For instance, the amine group can be modified to introduce different side chains or linkers, which can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This strategic modification is a cornerstone of modern drug design, aiming to optimize potency, selectivity, and metabolic stability. Research has demonstrated that derivatives synthesized from 6-aminoquinoline (B144246) exhibit a range of biological activities, including antimicrobial and anthelmintic properties. researchgate.net
The quinoline core of this compound is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. chemrj.org Consequently, this compound and its derivatives are actively investigated in drug discovery programs targeting a wide range of diseases.
The structural framework of this compound has been incorporated into molecules designed as potential anticancer, antimicrobial, and antiviral agents. evitachem.com For example, quinoline derivatives have shown promise in inhibiting the proliferation of cancer cells and combating various pathogens. ijshr.com The ability of the quinoline ring system to intercalate with DNA or bind to specific enzyme active sites is a key mechanism underlying these biological effects. orientjchem.org
Furthermore, the exploration of quinoline-based compounds extends to the development of agents targeting the central nervous system and cardiovascular diseases. nih.govbenthamscience.com The versatility of the quinoline scaffold, as exemplified by this compound, ensures its continued importance in the quest for novel and effective therapeutic agents.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
quinolin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHBRLVPWUDRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484135 | |
| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53472-17-6 | |
| Record name | 53472-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Quinolin 6 Amine Hydrochloride
Established Synthetic Pathways for Quinolin-6-amine Hydrochloride
The synthesis of this compound can be achieved through various established routes, ranging from the functionalization of pre-existing quinoline (B57606) structures to the de novo construction of the heterocyclic scaffold.
Derivation from Precursor Compounds (e.g., 6-aminoquinoline)
The most direct method for preparing this compound is through the protonation of its free base, 6-aminoquinoline (B144246). This is typically achieved by treating a solution of 6-aminoquinoline with hydrochloric acid. evitachem.com The resulting salt exhibits enhanced stability and solubility in aqueous media, which is advantageous for various laboratory applications. evitachem.com
A common and practical synthetic route starts from 6-nitroquinoline (B147349). The nitro group at the 6-position can be effectively reduced to a primary amine. A widely used method for this transformation is reduction using stannous chloride (SnCl₂) in the presence of hydrochloric acid. researchgate.net This approach is particularly effective and avoids the removal of halo-substituents if they are present elsewhere on the quinoline ring. researchgate.net The general availability of 6-nitroquinoline derivatives, often synthesized via nitration or through cyclization reactions like the Skraup synthesis, makes this a frequently employed pathway. researchgate.net
Another approach involves the modification of 6-hydroxyquinoline (B46185). While not a direct conversion to Quinolin-6-amine itself, N-substituted derivatives can be synthesized in a one-pot reaction via a Smiles rearrangement, highlighting the versatility of this precursor. koreascience.kr
Cyclization Reactions in Quinoline Scaffold Synthesis
The fundamental quinoline ring system of Quinolin-6-amine can be constructed using several classic named reactions. These methods build the heterocyclic core from simpler acyclic precursors, incorporating the necessary substituents to yield the target structure or a close intermediate. To synthesize a 6-substituted quinoline, these reactions typically start with a para-substituted aniline (B41778).
Skraup Synthesis : This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comiipseries.org To obtain a precursor for 6-aminoquinoline, one would start with p-aminophenol or p-nitroaniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. researchgate.netpharmaguideline.com
Friedländer Synthesis : This method involves the base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., an aldehyde or ketone). pharmaguideline.com It is a versatile method for producing substituted quinolines.
Combes Synthesis : In this acid-catalyzed reaction, an aniline is condensed with a 1,3-dicarbonyl compound. pharmaguideline.comiipseries.org The resulting β-amino enone intermediate is then cyclized with the aid of a strong acid to yield a 2,4-disubstituted quinoline. iipseries.org
Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis and involves the reaction of an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones) with an aniline in the presence of an acid. pharmaguideline.com
Table 1: Comparison of Classic Quinoline Cyclization Reactions
| Reaction Name | Reactants | Typical Conditions | Key Features |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Harsh conditions, produces quinoline and substituted quinolines. pharmaguideline.comiipseries.org |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene group | Base (e.g., NaOH) or Acid Catalysis | High regioselectivity, milder conditions. pharmaguideline.comnumberanalytics.com |
| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Acid Catalysis (e.g., H₂SO₄) | Yields 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | A flexible modification of the Skraup synthesis. pharmaguideline.com |
One-Pot Synthetic Protocols
Modern synthetic chemistry emphasizes efficiency, and one-pot procedures that combine multiple reaction steps without isolating intermediates are highly valued. For the synthesis of 6-aminoquinoline derivatives, a notable one-pot method has been developed.
This protocol achieves the synthesis of N-alkyl/aryl-6-aminoquinolines from 6-hydroxyquinoline and N-substituted-2-chloroacetamides. koreascience.kr The reaction proceeds in a single pot through a tandem three-step process where a Smiles rearrangement is the key transformation. This convenient method avoids the isolation of intermediates and simplifies the synthesis of this class of compounds. koreascience.kr Additionally, protocols for the one-pot synthesis of other quinoline derivatives, such as 2-aminoquinolines from 2-nitrobenzaldehydes and acetonitrile (B52724), demonstrate the power of this approach, even if not directly yielding the 6-amino isomer. rsc.org
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like quinolines from three or more starting materials in a single operation. rsc.orgrsc.org This approach is characterized by high atom economy and efficiency. rsc.org
A bismuth-catalyzed MCR using acetals, aromatic amines, and alkynes provides a straightforward, one-pot method for preparing a range of quinolines with good yields under mild conditions. researchgate.net
The Povarov reaction, an MCR involving anilines, aldehydes, and activated olefins, is a well-established method for synthesizing tetrahydroquinolines. beilstein-journals.org These intermediates can then be oxidized in a subsequent step to furnish the fully aromatic quinoline core. beilstein-journals.org
Other MCRs utilizing various catalysts, including copper and iridium, have been developed to access diverse quinoline scaffolds. rsc.orgorganic-chemistry.org For instance, a copper-catalyzed reaction of an aryl aldehyde, an aniline, and acrylic acid can produce 2-substituted quinolines. organic-chemistry.org The key to applying these MCRs for 6-aminoquinoline synthesis is the selection of a suitably substituted aniline precursor, such as one bearing a nitro or a protected amino group at the para position.
Catalytic Approaches in this compound Synthesis
Catalysis, particularly using transition metals, has revolutionized the synthesis of aromatic compounds, including quinolines. These methods offer mild conditions and high functional group tolerance.
Metal-Catalyzed Reactions (e.g., Palladium-catalyzed Buchwald-Hartwig Aminations)
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation chemistry. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of aryl amines from aryl halides or pseudohalides. wikipedia.org In the context of Quinolin-6-amine synthesis, this reaction would involve the coupling of a 6-haloquinoline (e.g., 6-bromoquinoline) with an amine source.
The catalytic cycle generally proceeds via an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the reaction's success, with various generations of phosphine (B1218219) ligands (such as sterically hindered biarylphosphines) developed to enhance reactivity and broaden the substrate scope. wikipedia.orgacs.org
This methodology has been successfully applied to the synthesis of 6-arylamino derivatives of quinolinequinones, demonstrating that C-N bond formation at the 6-position of the quinoline ring is efficient using this palladium-catalyzed approach. scienceopen.com The use of ammonia (B1221849) equivalents allows for the direct synthesis of primary arylamines, making the Buchwald-Hartwig reaction a highly viable and direct route to 6-aminoquinoline from 6-haloquinoline precursors. organic-chemistry.org
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine Source | Catalyst / Ligand System | Base | Typical Solvent |
|---|---|---|---|---|
| Aryl Bromide/Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu, K₂CO₃ | Toluene, Dioxane |
| 6-Haloquinoline | Ammonia Equivalent | Pd(OAc)₂ / Phosphine Ligand | Strong Base | Aprotic Polar Solvent |
| 6,7-Dihalo-5,8-quinolinequinone | Arylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene |
This table represents generalized conditions based on the principles of the Buchwald-Hartwig reaction. wikipedia.orgacs.orgscienceopen.com
Transition Metal-Free Synthetic Methodologies
The development of transition metal-free synthetic protocols for quinoline derivatives has gained considerable traction due to the desire to avoid the cost, toxicity, and environmental impact associated with many metal catalysts. mdpi.com These methods often rely on the inherent reactivity of the starting materials under specific conditions, sometimes facilitated by non-metallic promoters.
A notable approach involves the direct conversion of β-O-4 model compounds, which are representative of linkages found in lignin, into functionalized quinolines. nih.gov This one-pot cascade reaction proceeds in high yields (up to 89%) and involves the selective cleavage of C-O bonds, dehydrogenation, aldol (B89426) condensation, and C-N bond formation to construct the heterocyclic ring. nih.gov The reaction's viability is supported by the identification of imine and chalcone (B49325) as key intermediates. nih.gov
Another strategy employs a formal [4+2] annulation of anthranils with enaminones. mdpi.com This method, which is promoted by methanesulfonic acid (MSA) and sodium iodide (NaI), proceeds through an aza-Michael addition followed by intramolecular annulation to afford 3-acylquinolines in high yields. mdpi.com The reaction is operationally simple and demonstrates a broad substrate scope. mdpi.com
Radical-promoted cyclizations also offer a metal-free route to quinolines. For instance, N-bromosuccinimide (NBS) can mediate a radical reaction of propenoate precursors under visible light. mdpi.com The proposed mechanism involves the formation of a bromine radical that initiates a cascade, including the extrusion of nitrogen gas and cyclization of a radical imine with an aryl ring. mdpi.com
Furthermore, direct reactions between 2-aminobenzylic alcohol derivatives and ketones or alcohols can yield polysubstituted quinolines without the need for a transition metal catalyst. organic-chemistry.org These reactions are typically promoted by a base and may use a hydride scavenger like benzophenone. organic-chemistry.org
Organocatalysis in Quinoline Derivatization
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts for the preparation of chiral molecules. beilstein-journals.org In the context of quinoline synthesis, organocatalysts have been effectively employed in derivatization reactions, often leading to products with high enantioselectivity. nih.govacs.org
One of the most significant applications of organocatalysis in this area is the atroposelective Friedländer heteroannulation. nih.govacs.org This reaction, which involves the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds, can be catalyzed by chiral phosphoric acids. nih.govacs.org This approach allows for the synthesis of enantioenriched, axially chiral polysubstituted 4-arylquinolines with good to high yields and enantioselectivities (up to 94% yield and up to 97% ee). nih.govacs.org The choice of the chiral phosphoric acid catalyst and the solvent are crucial for achieving high stereocontrol. acs.org For example, SPINOL-derived catalysts have shown particular promise in this transformation. acs.org
Organocatalysts are also utilized in the dearomatization of quinoline derivatives. Chiral triazoles, for instance, can act as anion-binding catalysts in enantioselective Reissert-type reactions. researchgate.net This methodology allows for the functionalization of the quinoline scaffold concurrent with the dearomatization step, leading to complex dihydroazaarenes. researchgate.net The success of these reactions relies on the formation of well-organized transition states through low-energy interactions like hydrogen bonding and electrostatic interactions. researchgate.net
The development of machine learning models is also beginning to impact the field of organocatalysis, aiding in the prediction of reaction selectivity and the design of more effective catalysts. beilstein-journals.org
Heterogeneous Catalysis (e.g., Halloysite (B83129) Nanoclay, Graphene Oxide)
Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for recycling, and improved stability. numberanalytics.comjetir.org In the synthesis of quinoline derivatives, various solid-supported catalysts have been investigated to promote greener and more efficient reactions. nih.gov
Halloysite Nanoclays (HNTs) are naturally occurring aluminosilicate (B74896) clay nanotubes that can be used as catalyst supports. researchgate.netsemanticscholar.org Acid treatment of halloysite can enhance its catalytic activity by increasing the number of hydroxyl groups and promoting dealumination. semanticscholar.orgmdpi.com While the direct use of halloysite for the synthesis of this compound is not explicitly detailed in the provided context, its application in the synthesis of other nitrogen-containing heterocycles like pyrroles demonstrates its potential as an eco-friendly catalyst. researchgate.netsemanticscholar.orgmdpi.com The synthesis of pyrroles using acid-treated HNTs is characterized by high efficiency and simple methodology. researchgate.net
Graphene oxide (GO) , a two-dimensional carbon material rich in oxygen-containing functional groups, has also been explored as a catalyst and catalyst support. nih.gov Its large surface area and tunable surface chemistry make it an attractive platform for anchoring catalytic species. For instance, a citric acid-functionalized graphene oxide nanocomposite has been successfully used as a nanocatalyst in condensation reactions to produce imidazole (B134444) derivatives. researchgate.net Clay-graphene oxide nanocomposites have been employed as catalysts for solvent-free multicomponent Biginelli reactions. nih.gov These examples highlight the potential of GO-based materials to catalyze the synthesis of various heterocyclic compounds, including quinolines, under green conditions.
Other heterogeneous catalytic systems for quinoline synthesis include heteropoly acids supported on various materials like fibrous nanosilica and polyacrylonitrile (B21495) fiber. dntb.gov.ua These catalysts have shown efficacy in reactions such as the Friedländer quinoline synthesis. dntb.gov.ua
Green Chemistry Principles in Quinoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize environmental impact and enhance sustainability. researchgate.netijpsjournal.com This involves a focus on aspects such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. researchgate.nettandfonline.com
Solvent-Free Conditions
Performing chemical reactions without a solvent offers numerous environmental and economic benefits, including reduced waste generation, improved safety, and often enhanced reaction rates and efficiency. ijpsjournal.comnumberanalytics.com In the context of quinoline synthesis, several methods have been developed that proceed under solvent-free conditions. researchgate.netijpsjournal.com
For example, the synthesis of 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-one derivatives has been achieved in high yields under solvent-free conditions using ultrasound irradiation at room temperature. researchgate.net The use of recyclable nanocatalysts in these reactions further enhances their green credentials. researchgate.net Similarly, the synthesis of various quinoline analogs has been reported using catalysts like p-toluenesulfonic acid (p-TSA) under solvent-free conditions. researchgate.net Microwave-assisted synthesis is another technique that is often compatible with solvent-free protocols, leading to faster reaction times and improved yields. ijpsjournal.com
Atom Economy and Reaction Mass Efficiency
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jetir.orgbuecher.de A higher atom economy signifies a more efficient and less wasteful process. jetir.org Catalytic reactions are often more atom-economical than stoichiometric reactions because the catalyst is not consumed. jetir.org
Reaction Mass Efficiency (RME) provides a more comprehensive measure of the "greenness" of a reaction by considering the masses of all materials used, including reactants, solvents, and reagents, in relation to the mass of the desired product. jetir.orgbuecher.de For instance, the synthesis of 2,4-diphenylquinoline (B373748) can have a high atom economy of 93% but a low yield of less than 50%, resulting in poor reaction efficiency. jetir.org
In the synthesis of quinoline derivatives, researchers are increasingly analyzing these metrics to evaluate and compare the sustainability of different synthetic routes. rsc.org For example, in a one-pot synthesis of multicyclic alkylated heteroarenes, metrics such as atom economy, RME, and E-factor were calculated to demonstrate the improved greenness of the developed method. rsc.org Similarly, in the reductive N-methylation of quinoline, a radar chart plotting yield, E-factor, atom economy, and RME was used to visualize the environmental sustainability of the process. acs.org The pursuit of high atom economy and RME drives the development of more efficient catalytic systems and one-pot tandem reactions that minimize waste and resource consumption. tandfonline.comacs.org
Biological Activities and Pharmacological Potential of Quinolin 6 Amine Hydrochloride and Its Derivatives
Antimicrobial Efficacy Investigations
The antimicrobial properties of quinolin-6-amine derivatives have been a subject of extensive research, revealing their potential to combat various pathogenic microorganisms.
Antibacterial Activity
Derivatives of quinolin-6-amine have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria.
Escherichia coli : Several studies have reported the activity of quinoline (B57606) derivatives against E. coli. For instance, a novel quinolone-coupled hybrid, compound 5d , exhibited potent activity against E. coli with a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL. nih.govnih.gov Another study highlighted a quinolone derivative, compound C , which showed a significant inhibition zone of 30mm and 33mm at concentrations of 250 and 500 μg/mL, respectively. rdd.edu.iq Thiazole-quinolinium derivatives have also been shown to inhibit the growth of E. coli, with compound 4a4 displaying an MIC value of 2 μg/mL. rsc.org
Staphylococcus aureus : Quinolin-6-amine derivatives have shown significant promise against S. aureus, including methicillin-resistant strains (MRSA). A series of thiazole-quinolinium derivatives demonstrated potent bactericidal activity against S. aureus, with MIC values for some compounds being 100 times more potent than methicillin. rsc.org For example, compound 4a4 inhibited the growth of both antibiotic-susceptible and resistant S. aureus strains with MIC values in the low range of 1–2 μg/mL. rsc.org Another quinolone derivative, compound B , exhibited a high inhibition zone of 42mm and 47mm at concentrations of 250 and 500μg/mL, respectively. rdd.edu.iq Furthermore, some quinoline-3-carbaldehyde hydrazone derivatives showed promising activity against MRSA with MIC values of 16 µg/ml. researchgate.net
Klebsiella pneumoniae : The antibacterial spectrum of quinolin-6-amine derivatives extends to Klebsiella pneumoniae. Certain furo[3′,2′:6,7]chromeno[2,3-b]quinolin-6-amine derivatives displayed potent activity against K. pneumoniae. mdpi.com Thiazole-quinolinium derivatives also showed moderate antibacterial activity against drug-resistant K. pneumoniae. rsc.org Additionally, some quinoline derivatives bearing a pyrazole (B372694) moiety have demonstrated antibacterial properties against K. pneumoniae, with MICs comparable to standard antibiotics like ampicillin (B1664943) and gentamycin. researchgate.net
Table 1: Antibacterial Activity of Selected Quinolin-6-amine Derivatives
| Compound/Derivative Class | Bacterium | Activity Measurement | Result | Citation(s) |
|---|---|---|---|---|
| Quinolone-coupled hybrid 5d | E. coli | MIC | 8 μg/mL | nih.govnih.gov |
| Quinolone derivative C | E. coli | Inhibition Zone | 30mm (250 μg/mL), 33mm (500 μg/mL) | rdd.edu.iq |
| Thiazole-quinolinium 4a4 | E. coli | MIC | 2 μg/mL | rsc.org |
| Thiazole-quinolinium derivatives | S. aureus (MRSA) | MIC | Up to 100x more potent than methicillin | rsc.org |
| Thiazole-quinolinium 4a4 | S. aureus | MIC | 1–2 μg/mL | rsc.org |
| Quinolone derivative B | S. aureus | Inhibition Zone | 42mm (250 μg/mL), 47mm (500 μg/mL) | rdd.edu.iq |
| Quinoline-3-carbaldehyde hydrazones | S. aureus (MRSA) | MIC | 16 µg/ml | researchgate.net |
| Furo[3′,2′:6,7]chromeno[2,3-b]quinolin-6-amines | K. pneumoniae | Potent Activity | - | mdpi.com |
| Thiazole-quinolinium derivatives | K. pneumoniae (drug-resistant) | Moderate Activity | - | rsc.org |
| Quinoline-pyrazole derivatives | K. pneumoniae | MIC | Comparable to ampicillin and gentamycin | researchgate.net |
Antifungal Properties
In addition to their antibacterial effects, derivatives of quinolin-6-amine have been investigated for their potential to inhibit the growth of pathogenic fungi. Studies have shown that certain quinoline derivatives exhibit good to potent efficacy against fungal strains such as Candida albicans. researchgate.net For example, some derivatives were found to have MIC values between 125–250 μg/mL against C. albicans and were also shown to inhibit biofilm formation. researchgate.net Other research has indicated that specific 5,7-dichloro- and 5,7-dibromo quinoline derivatives possess significant fungicidal activities. rsc.org Furthermore, newly synthesized fluorinated quinoline analogs have demonstrated good antifungal activity against various fungi at a concentration of 50 μg/mL. mdpi.com
Antiviral Activity
The antiviral potential of quinoline derivatives has also been a focus of scientific inquiry. Research has explored the efficacy of these compounds against a variety of viruses. For instance, compounds derived from quinoline have shown potent antiviral activity against enterovirus D68 (EV-D68), with their hydrochloride salt formulations leading to improved water solubility. The broad-spectrum antiviral activity of certain quinoline derivatives has been noted, with some inhibiting human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis that is crucial for viral replication. rsc.org Additionally, quinolinonyl diketo acid derivatives have been developed as inhibitors of HIV-1 integrase, a critical enzyme for the virus's life cycle. acs.org
Anticancer Activity Studies
The cytotoxic and antiproliferative effects of quinolin-6-amine derivatives against various cancer cell lines have been extensively studied, highlighting their potential as anticancer agents.
Antiproliferative Effects against various Cancer Cell Lines
Derivatives of quinolin-6-amine have demonstrated the ability to inhibit the proliferation of a diverse range of cancer cells.
MCF-7 (Breast Cancer) : Several studies have documented the antiproliferative activity of quinoline derivatives against the MCF-7 breast cancer cell line. researchgate.netmdpi.comneuroquantology.com For example, a series of novel pyrazole-linked benzothiazole-β-naphthol derivatives showed significant cytotoxicity against MCF-7 cells. mdpi.com Similarly, certain 1H-benzimidazole-oxadiazole compounds exhibited potent antiproliferative action against MCF-7 cells. rsc.org Fucoidan extract, which contains compounds with quinoline-like structures, has also been shown to inhibit the growth of MCF-7 cells. plos.org
A549 (Lung Cancer) : The A549 lung cancer cell line has also been a target for quinoline-based compounds. Quinoline-3-carbaldehyde hydrazone derivatives have shown cytotoxic activity on A549 cells. researchgate.net Pyrazole-linked benzothiazole-β-naphthol derivatives and 1H-benzimidazole-oxadiazole compounds have also been evaluated against A549 cells, with some showing notable activity. mdpi.comrsc.org
HeLa (Cervical Cancer) : The antiproliferative effects of quinoline derivatives have been observed in HeLa cervical cancer cells. mdpi.commdpi.com Amino-quinoline derivatives, in particular, have been reported to induce mitochondrial dysfunction and exhibit antiproliferative activity in HeLaS3 cells. researchgate.net Pinostrobin, a bioflavonoid with a structure that can be related to quinoline derivatives, has been shown to induce apoptosis in HeLa cells. plos.org
PC-3 (Prostate Cancer) : Quinoline derivatives have also been investigated for their activity against prostate cancer cells. A quinoline derivative, IND-2, was found to inhibit the proliferation of PC-3 cells with an IC50 value of 3 µM. nih.gov Additionally, certain pyrazole derivatives have shown potent cytotoxicity against PC-3 cell lines. mdpi.com
Table 2: Antiproliferative Effects of Selected Quinolin-6-amine Derivatives
| Derivative Class | Cancer Cell Line | Effect | IC50 / Activity | Citation(s) |
|---|---|---|---|---|
| Pyrazole-linked benzothiazole-β-naphthols | MCF-7 | Cytotoxicity | Significant | mdpi.com |
| 1H-benzimidazole-oxadiazoles | MCF-7 | Antiproliferative | Potent | rsc.org |
| Fucoidan Extract | MCF-7 | Growth Inhibition | - | plos.org |
| Quinoline-3-carbaldehyde hydrazones | A549 | Cytotoxicity | Weaker | researchgate.net |
| Pyrazole-linked benzothiazole-β-naphthols | A549 | Cytotoxicity | Significant | mdpi.com |
| Amino-quinoline derivatives | HeLa | Antiproliferative | - | researchgate.net |
| Pinostrobin | HeLa | Apoptosis Induction | - | plos.org |
| Quinoline derivative IND-2 | PC-3 | Proliferation Inhibition | 3 µM | nih.gov |
| Pyrazole derivatives | PC-3 | Cytotoxicity | Potent | mdpi.com |
Induction of Apoptosis through Mitochondrial Pathways
A key mechanism through which quinolin-6-amine derivatives exert their anticancer effects is the induction of apoptosis, often mediated by the mitochondrial pathway. This process involves the permeabilization of the mitochondrial membrane, the release of pro-apoptotic factors, and the activation of caspases. plos.orgplos.org
Research has shown that certain amino-quinoline derivatives can induce mitochondrial dysfunction by increasing reactive oxygen species (ROS) levels in cancer cells. researchgate.net This oxidative stress can trigger the intrinsic apoptotic pathway. For instance, the quinoline derivative IND-2 was found to activate the apoptotic pathway in PC-3 prostate cancer cells by increasing the expression of cleaved caspase-3 and caspase-7, leading to the cleavage of PARP, a hallmark of apoptosis. nih.gov This compound also decreased the levels of the anti-apoptotic protein Bcl-2 while not significantly affecting the pro-apoptotic proteins BAK and BAX. nih.gov
Similarly, studies on other cancer cell lines have demonstrated that quinoline derivatives can induce a loss of mitochondrial membrane potential (ΔΨm), a critical event in the early stages of apoptosis. plos.orgplos.org The release of cytochrome c from the mitochondria into the cytosol is another key step that is often observed, which then activates the caspase cascade, ultimately leading to programmed cell death. plos.org The involvement of the mitochondrial pathway underscores the potential of quinolin-6-amine derivatives as targeted anticancer agents.
Antiparasitic and Antimalarial Applications
Quinoline and its derivatives have long been a cornerstone in the development of antiparasitic and antimalarial drugs. rsc.org The quinoline scaffold is a key structural feature in numerous bioactive compounds with a wide range of therapeutic applications, including the treatment of parasitic diseases. indianchemicalsociety.comresearchgate.net
Activity against Plasmodium falciparum Strains
Derivatives of 6-aminoquinoline (B144246) have demonstrated a broad spectrum of antimalarial activity. clockss.org The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, has necessitated the development of new therapeutic agents. clockss.orgmdpi.com In this context, quinoline-based compounds continue to be a focus of research. mdpi.com
Several studies have highlighted the potential of 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) derivatives, which are structurally related to quinolin-6-amine, against various P. falciparum strains. For instance, a series of side-chain modified 4-aminoquinolines were synthesized and found to be active against P. falciparum in vitro. acs.orgnih.gov Compounds 6 , 11 , 12 , and 19 from this series showed superior in vitro activity compared to chloroquine. acs.orgnih.gov These compounds are believed to act by forming a complex with hematin (B1673048) and inhibiting the formation of β-hematin, a crucial process for the parasite's survival. acs.orgnih.gov
Furthermore, 8-quinolinamines with substitutions at the C-2, C-4, and C-5 positions of the quinoline ring have shown significant in vitro antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. acs.org For example, a derivative with a pentyloxy group at the C-5 position and a hydrogen at the R1 position exhibited potent antimalarial activity with IC50 values of 20 ng/mL for the D6 (CQS) strain and 22 ng/mL for the W2 (CQR) strain. acs.org Another study on 2-anilino 4-amino substituted quinazolines, a related heterocyclic system, also demonstrated modest to potent activity against asexual P. falciparum 3D7 parasites and multidrug-resistant parasite lines like K1, DD2, and W2. acs.org
A novel class of compounds, indol-3-yl linked to the 2-position of a 4-aminoquinoline moiety, has also shown promising activity against P. falciparum. acs.org Compounds with a quaternary nitrogen on the quinoline ring displayed improved activity against the chloroquine-resistant K1 strain. acs.org
**Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against *P. falciparum***
| Compound | Strain(s) | IC50 Value | Reference |
|---|---|---|---|
| 6 (4-aminoquinoline derivative) | NF-54 | MIC < 0.1 µg/mL | acs.org |
| 11 (4-aminoquinoline derivative) | NF-54 | MIC < 0.1 µg/mL | acs.org |
| 12 (4-aminoquinoline derivative) | NF-54 | MIC < 0.1 µg/mL | acs.org |
| 19 (4-aminoquinoline derivative) | NF-54 | MIC < 0.1 µg/mL | acs.org |
| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | D6 (CQS), W2 (CQR) | 20 ng/mL (D6), 22 ng/mL (W2) | acs.org |
| Compound 46 (pyrazole-quinoline derivative) | P. falciparum | 0.036 µg/mL | nih.gov |
| Compound 60 (quinoline derivative) | P. falciparum | 0.19 µg/mL | nih.gov |
| Compound 141 (quinoline derivative) | CQS Pf3D, MDR PfDd2, low-CQR PfK1, high-CQR Pf7G8 | 2 ± 0.3 nM, 16.2 ± 2.83 nM, 24.8 ± 1.3 nM, 7.4 ± 1.3 nM | nih.gov |
| Indole-linked quinolinium 1a | 3D7 (CQS), K1 (CQR) | 12 nM (3D7), 21 nM (K1) | acs.org |
This table is interactive. Click on the headers to sort the data.
Antileishmanial Activities
Quinoline derivatives have also demonstrated significant potential as antileishmanial agents. rsc.org Leishmaniasis is a parasitic disease caused by protozoans of the genus Leishmania. nih.gov The development of new treatments is crucial due to the limitations of current therapies. nih.gov
Research has shown that various quinoline derivatives exhibit activity against different Leishmania species. For instance, a series of 8-quinolinamines displayed in vitro antileishmanial activities with IC50 values ranging from 0.84 to 5.0 μg/mL. acs.org In another study, the introduction of a chloro atom at the C-6 position of a quinoline derivative led to a highly active compound against Leishmania with an IC50 of 0.86 ± 0.1 µM. mdpi.com
Quinoline-triazole hybrids have also been investigated for their antileishmanial effects against L. donovani, showing moderate to considerable activity. mdpi.com Furthermore, the conjugation of aminoquinolines with steroids has been shown to enhance their antileishmanial activity against both promastigote and amastigote forms of L. major. nih.gov A series of quinoline-based compounds were synthesized and evaluated for their in vitro antileishmanial activity against promastigotes of Leishmania donovani, with some derivatives showing significant activity comparable to the standard drug sitamaquine. biointerfaceresearch.com
Table 2: Antileishmanial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Leishmania Species | Activity (IC50) | Reference |
|---|---|---|---|
| 8-Quinolinamines | Leishmania spp. | 0.84–5.0 μg/mL | acs.org |
| 6-Chloro-quinoline derivative | Leishmania spp. | 0.86 ± 0.1 µM | mdpi.com |
| Quinoline-triazole hybrids | L. donovani | 2.76–45.75 µM | mdpi.com |
| Aminoquinoline/steroid conjugate 12 | L. major | 13.9 µM (promastigote), 9.8 µM (amastigote) | nih.gov |
| Aminoquinoline/steroid conjugate 13 | L. major | 15.6 µM (promastigote), 10.1 µM (amastigote) | nih.gov |
| Aminoquinoline/steroid conjugate 14 | L. major | 18.5 µM (promastigote), 12.8 µM (amastigote) | nih.gov |
| Quinoline derivative 11f | L. donovani | 13.61 µg/mL | biointerfaceresearch.com |
| Quinoline derivative 12f | L. donovani | 11.92 µg/mL | biointerfaceresearch.com |
| Quinoline derivative 13f | L. donovani | 10.41 µg/mL | biointerfaceresearch.com |
This table is interactive. Click on the headers to sort the data.
Anthelmintic Efficacy
The anthelmintic potential of quinoline derivatives has also been explored. Some novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl- acs.orgacs.orgtandfonline.comtriazolo[1,5-a] quinolin-6-amines have been synthesized and evaluated for their anthelmintic activities. researchgate.net While detailed research findings specifically on the anthelmintic efficacy of quinolin-6-amine hydrochloride are limited in the provided search results, the broader class of quinoline derivatives has shown promise in this area. For example, ferrocenyl derivatives of praziquantel, a known anthelmintic drug, have been synthesized and tested against Schistosoma mansoni, with some compounds showing activity in the micromolar range. acs.org
Other Significant Biological Activities
Beyond their antiparasitic applications, quinoline derivatives have been investigated for a variety of other pharmacological properties.
Anti-inflammatory Properties
Quinoline and its derivatives have been reported to possess anti-inflammatory properties. researchgate.netekb.eg Some derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation. ekb.eg A study on novel quinoline based thiazolidinone derivatives revealed that several compounds exhibited good edema inhibition compared to the reference drug indomethacin. ekb.eg Specifically, a derivative carrying an indole (B1671886) ring system, compound 22 , showed the highest anti-inflammatory potency. ekb.eg Another study investigated the anti-inflammatory effect of a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, and found it to be effective against methotrexate-induced inflammation in an experimental model. nih.gov
Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound | Assay | Result | Reference |
|---|---|---|---|
| 22 (Quinoline based thiazolidinone) | Carrageenan-induced paw edema | 78.5% inhibition | ekb.eg |
| 17 (Quinoline based thiazolidinone) | Carrageenan-induced paw edema | 75.3% inhibition | ekb.eg |
| 13 (Quinoline based thiazolidinone) | Carrageenan-induced paw edema | 72.1% inhibition | ekb.eg |
| 14 (Quinoline based thiazolidinone) | Carrageenan-induced paw edema | 70.5% inhibition | ekb.eg |
| 21 (Quinoline based thiazolidinone) | Carrageenan-induced paw edema | 68.9% inhibition | ekb.eg |
| 15 (Quinoline based thiazolidinone) | Carrageenan-induced paw edema | 65.6% inhibition | ekb.eg |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation | Significant reduction in inflammatory markers | nih.gov |
This table is interactive. Click on the headers to sort the data.
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents. tandfonline.comrsc.org Quinoline derivatives have shown promise in this area. tandfonline.com A series of quinolone derivatives were designed and synthesized, with several compounds exhibiting significant in vitro activity against Mycobacterium tuberculosis H37Rv strain. rsc.org Notably, compounds 6b6 , 6b12 , and 6b21 showed MIC values in the range of 1.2–3 μg/mL and were also effective against an MDR-TB strain. rsc.org
Another study focused on novel quinoline–imidazole (B134444) hybrids, where compound 6g exhibited promising antitubercular activity with a MIC value of 6.26 µg/mL. tandfonline.com The conjugation of aminoquinolines with steroids has also been shown to enhance their antitubercular activity, with one such conjugate, compound 12 , demonstrating an MIC of 8.8 μM against M. tuberculosis. nih.gov Furthermore, a study on 6-phenoxyl-4-aminoquinoline derivatives identified compound 4e as a hit compound with an MIC90 value of 0.2 µM. scilit.com
**Table 4: Antitubercular Activity of Selected Quinoline Derivatives against *M. tuberculosis***
| Compound/Derivative | Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 6b6 (Quinolone derivative) | H37Rv / MDR-TB | 1.2–3 μg/mL / 3 μg/mL | rsc.org |
| 6b12 (Quinolone derivative) | H37Rv / MDR-TB | 1.2–3 μg/mL / 2.9 μg/mL | rsc.org |
| 6b21 (Quinolone derivative) | H37Rv / MDR-TB | 1.2–3 μg/mL / 0.9 μg/mL | rsc.org |
| 6g (Quinoline–imidazole hybrid) | H37Rv | 6.26 µg/mL | tandfonline.com |
| 12 (Aminoquinoline/steroid conjugate) | M. tuberculosis | 8.8 μM | nih.gov |
| 13 (Aminoquinoline/steroid conjugate) | M. tuberculosis | 17.3 μM | nih.gov |
| 14 (Aminoquinoline/steroid conjugate) | M. tuberculosis | 16.9 μM | nih.gov |
| 4e (6-Phenoxyl-4-aminoquinoline) | M. tuberculosis | 0.2 µM (MIC90) | scilit.com |
This table is interactive. Click on the headers to sort the data.
Antidiabetic Potential (e.g., α-glucosidase and α-amylase enzyme inhibition)
Derivatives of quinoline have emerged as significant candidates in the search for novel antidiabetic agents, primarily through their ability to inhibit key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. nih.govresearchgate.netmdpi.com The inhibition of these enzymes is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and subsequently reduces postprandial hyperglycemia. nih.gov
A variety of quinoline-based derivatives have been synthesized and evaluated for their enzyme inhibitory potential. For instance, a series of quinoline-1,3,4-oxadiazole conjugates demonstrated low micromolar α-glucosidase inhibition, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov In one study, a compound with a bromopentyl sidechain, showed the most potent α-glucosidase inhibition with an IC50 value of 15.85 µM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 17.85 µM). nih.gov Kinetic studies revealed that these quinoline hybrids act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme. nih.gov
Similarly, novel quinoline-based-benzo[d]imidazole derivatives have shown significant α-glucosidase inhibition, with IC50 values ranging from 3.2 to 185.0 µM, compared to acarbose (IC50 = 750.0 µM). nih.gov The most potent compound in this series acted as a competitive inhibitor. nih.gov Furthermore, quinoline-incorporated 2-pyrazoline (B94618) derivatives have also been identified as promising α-glucosidase inhibitors, with several compounds exhibiting good activity compared to acarbose. semanticscholar.org
In the context of α-amylase inhibition, a series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives were evaluated, with several compounds showing excellent inhibition against both α-amylase (IC50 = 3.42–15.14 µM) and α-glucosidase (IC50 = 0.65–9.23 µM), surpassing the activity of acarbose (IC50 = 14.35 µM for α-amylase). researchgate.net Additionally, certain tetrahydroquinoline derivatives have demonstrated significant inhibition of the α-amylase enzyme, with some showing up to 97.47% inhibition at a concentration of 200 µg/mL. mdpi.com Another study on quinoline-based triazole hybrids reported IC50 values against α-amylase ranging from 0.80 to 40.20 µM, with the standard acarbose at an IC50 of 10.30 µM. nih.gov
Table 1: Antidiabetic Activity of Quinoline Derivatives
| Derivative Class | Enzyme | Potency (IC50) | Reference |
|---|---|---|---|
| Quinoline-1,3,4-oxadiazole conjugate | α-Glucosidase | 15.85 µM | nih.gov |
| Quinoline-based-benzo[d]imidazole derivative | α-Glucosidase | 3.2 µM | nih.gov |
| Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile | α-Amylase | 3.42 µM | researchgate.net |
| Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile | α-Glucosidase | 0.65 µM | researchgate.net |
| Quinoline-based triazole hybrid | α-Amylase | 0.80 µM | nih.gov |
| Quinoline-based triazole hybrid | α-Glucosidase | 1.20 µM | nih.gov |
Insecticidal Activity
Quinoline derivatives have demonstrated significant potential as insecticidal agents, offering a unique chemical scaffold for the development of new pesticides. jst.go.jpresearchgate.net Research has shown that various modifications of the quinoline ring system can lead to potent activity against a range of insect pests.
One study focused on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives, which were evaluated against the maize armyworm, Spodoptera frugiperda. acs.org These compounds exhibited larvicidal properties, with one triazolyl-quinoline hybrid displaying an LD50 of 0.65 mg/g insect, making it only two-fold less potent than the reference insecticide methomyl (B1676398) (LD50 = 0.34 mg/g insect). acs.org Some of these derivatives also showed antifeedant activity. acs.org The mechanism of action for some of these hybrids appears to be the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. acs.org
In another study, a series of benzo[h]quinoline (B1196314) derivatives were synthesized and tested against the larvae of Culex pipiens. nih.gov A pyrrolinone derivative containing a benzo[h]quinoline core was found to be highly effective, with an LC50 of 0.4 µg/mL, surpassing the activity of the commercial insecticide chlorpyrifos. nih.gov Molecular docking studies suggested that these compounds bind strongly to key mosquito neuroreceptors, including AChE. nih.gov
Furthermore, quinoline-based hydrazone derivatives have been evaluated as insecticidal agents against Spodoptera litura. rsc.org Several of these compounds showed potent insecticidal activity, with 7-day mortality rates greater than 93% at a concentration of 1 mg/mL, comparable to the positive control, toosendanin. rsc.org Research into chlorinated quinolines has also indicated their effectiveness against the red palm weevil (Rhynchophorus ferrugineus), with pyrazole and pyrazine (B50134) modified quinolines showing moderate insecticidal activity. researchgate.net The discovery of flometoquin, a novel insecticide with a phenoxy-quinoline structure, highlights the commercial potential of this class of compounds. Flometoquin demonstrates strong and rapid insecticidal action against various thrips species. jst.go.jp
Table 2: Insecticidal Activity of Quinoline Derivatives
| Derivative Class | Target Pest | Activity | Potency | Reference |
|---|---|---|---|---|
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline | Spodoptera frugiperda | Larvicidal | LD50 = 0.65 mg/g | acs.org |
| Benzo[h]quinoline-pyrrolinone | Culex pipiens larvae | Larvicidal | LC50 = 0.4 µg/mL | nih.gov |
| Quinoline-based hydrazone | Spodoptera litura | Insecticidal | >93% mortality at 1 mg/mL | rsc.org |
| Flometoquin (phenoxy-quinoline) | Thrips species | Insecticidal | Strong and quick action | jst.go.jp |
Central Nervous System (CNS) Activities
The quinoline scaffold is a key feature in many compounds with significant effects on the central nervous system (CNS). ontosight.aimdpi.comnih.gov Derivatives of quinoline have been investigated for a range of CNS activities, including neuroprotection, antidepressant, and antiseizure effects. mdpi.com
A study on triazole-containing quinolinones revealed their potential as dual-acting agents for depression and epilepsy. mdpi.com Several of these compounds significantly reduced immobility time in the forced swim test in mice, an indicator of antidepressant activity, with some performing better than the standard drug fluoxetine. mdpi.com The same compounds also exhibited antiseizure activity in the maximal electroshock seizure (MES) model. mdpi.com For instance, one compound showed an ED50 of 63.4 mg/kg in the MES test and a TD50 of 264.1 mg/kg. mdpi.com The mechanism for these effects is believed to be related to the modulation of GABA levels in the brain, with molecular docking studies showing good interaction with the GABAA receptor. mdpi.com
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, quinoline derivatives are being explored as neuroprotective agents. nih.gov Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov The inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease. acs.org Similarly, MAO-B inhibitors are used in the treatment of Parkinson's disease. acs.org Computational studies have been used to design quinoline derivatives with the potential to act as multifunctional antioxidants and inhibitors of these enzymes, with some candidates proposed for further investigation against Alzheimer's and Parkinson's diseases. nih.gov The ability of these compounds to cross the blood-brain barrier is a crucial factor in their potential as CNS-active drugs. mdpi.comucj.org.ua
Table 3: CNS Activity of Quinoline Derivatives
| Derivative Class | Activity | Model | Potency | Reference |
|---|---|---|---|---|
| Triazole-quinolinone | Antiseizure | Maximal Electroshock Seizure (MES) | ED50 = 63.4 mg/kg | mdpi.com |
| Triazole-quinolinone | Antidepressant | Forced Swim Test (FST) | Significant reduction in immobility | mdpi.com |
| Phthalimide derivative | Acetylcholinesterase Inhibition | in vitro | IC50 = 0.24 µM | acs.org |
| Designed Quinoline Derivative | MAO-B Inhibition | in silico (Docking) | Potential inhibitor | nih.gov |
Mechanistic Investigations of Quinolin 6 Amine Hydrochloride and Its Derivatives
Molecular Target Identification
The molecular interactions of Quinolin-6-amine and its derivatives are foundational to their biological activities. Research has identified several key targets, ranging from bacterial enzymes essential for DNA replication to cellular kinases involved in signaling pathways.
Interaction with Bacterial DNA and Topoisomerases (DNA gyrase, Type IV topoisomerase)
Quinoline-based compounds are well-documented for their antibacterial properties, which are often attributed to their ability to interfere with bacterial DNA synthesis. The primary targets of many quinoline (B57606) derivatives are DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes. These enzymes are critical for managing DNA topology during replication, transcription, and repair.
The mechanism of action involves the inhibition of the DNA cleavage and re-ligation process catalyzed by these enzymes. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, these compounds effectively block the progression of the replication fork, leading to an accumulation of double-strand DNA breaks and subsequent bacterial cell death. While the general class of quinolones is known for this mechanism, specific studies on Quinolin-6-amine hydrochloride are less common. However, research on related quinoline derivatives provides strong evidence for this mode of action. For instance, derivatives of quinoline have been shown to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Molecular docking studies with various quinoline derivatives have further elucidated these interactions, suggesting that the quinoline scaffold can bind to the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV. evitachem.com
Modulation of Cellular Enzymes and Receptors
Beyond their antibacterial effects, quinoline derivatives, including those related to this compound, have been shown to modulate the activity of various cellular enzymes and receptors. The specific interactions are highly dependent on the structural characteristics of the individual derivative.
For example, certain quinoline derivatives can act as allosteric modulators of purine (B94841) and pyrimidine (B1678525) receptors. nih.gov Specifically, 1H-imidazo[4,5-c]quinolin-4-amines have been identified as allosteric modulators of the human A3 adenosine (B11128) receptor. nih.gov This modulation can enhance the functional effect of endogenous agonists without directly competing for the primary binding site. nih.gov
Other research has indicated that quinoline derivatives can interact with and inhibit enzymes crucial for various cellular processes. This includes enzymes involved in metabolic pathways, highlighting the broad spectrum of potential molecular targets for this class of compounds.
Kinase Inhibition (e.g., PI3Kδ kinase, c-Abl kinase, EGFR)
A significant area of investigation for quinoline derivatives is their potential as kinase inhibitors. Various kinases, which are key components of cellular signaling pathways, have been identified as targets.
PI3Kδ Kinase: The phosphoinositide 3-kinase (PI3K) pathway is crucial for cell proliferation, survival, and differentiation. nih.gov The δ isoform of PI3K is particularly important in immune cells, making it a target for inflammatory diseases and hematologic malignancies. plos.orgnih.gov Several quinoline-containing compounds have been developed as PI3Kδ inhibitors. For instance, (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) is a known PI3Kδ inhibitor. plos.org While direct data on this compound is limited, the general quinoline scaffold is a recognized pharmacophore for targeting this kinase. plos.orgresearchgate.net
c-Abl Kinase: The Abelson murine leukemia viral oncogene homolog 1 (c-Abl) is a non-receptor tyrosine kinase that plays a role in cell differentiation, adhesion, and stress responses. The fusion protein Bcr-Abl is a hallmark of chronic myeloid leukemia (CML). medchemexpress.com Research has explored quinoline derivatives as c-Abl inhibitors. A study on novel quinoline-amidrazone hybrids derived from 6-aminoquinoline (B144246) suggested that their anticancer mechanism may involve the inhibition of c-Abl kinase, as indicated by molecular docking studies. pensoft.netpensoft.netresearchgate.net
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when dysregulated, is implicated in the growth of various solid tumors. google.com A novel and highly selective EGFR inhibitor, SMUZ106, which is a derivative containing a quinolin-6-yl moiety (6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-yl)quinazolin-4-amine), has been synthesized. nih.gov This compound demonstrated potent inhibitory activity against EGFR kinase with an IC₅₀ value of 44.1 nM. nih.gov The quinoline ring of SMUZ106 was found to occupy a hydrophobic pocket and interact with Lys745 via a hydrogen bond. nih.gov Other studies have also identified 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives as irreversible EGFR inhibitors. researchgate.net
Table 1: Kinase Inhibition by Quinoline Derivatives
| Derivative Name | Target Kinase | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| SMUZ106 | EGFR | 44.1 | - |
| Quinoline-amidrazone hybrid (10d) | c-Abl (predicted) | - | A549 (43.1 µM) |
| Quinoline-amidrazone hybrid (10g) | c-Abl (predicted) | - | MCF-7 (59.1 µM) |
| (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) | PI3Kδ | - | - |
Cellular Pathway Modulation
The interaction of Quinolin-6-amine derivatives with molecular targets culminates in the modulation of critical cellular pathways, often leading to outcomes such as programmed cell death.
Apoptosis Induction
A common downstream effect of the molecular interactions of quinoline derivatives is the induction of apoptosis, or programmed cell death. evitachem.com This is a key mechanism for their anticancer activity. For example, a derivative of indolo[3,2-c]quinoline, N,N-bis-[3-(11H-indolo[3,2-c]quinolin-6-yl)aminopropyl]amine hydrochloride, has been shown to induce apoptosis. nih.gov Similarly, novel bis-quinoline compounds have demonstrated the ability to induce apoptosis in U937 and HL60 cells, as evidenced by high sub-G1 peaks in cell cycle analysis. mdpi.com Another study on a novel quinoline derivative, BAPPN, reported the induction of cytotoxicity and morphological changes consistent with apoptosis in various cancer cell lines. nih.gov
DNA Fragmentation and Caspase-3 Activation
The process of apoptosis involves a cascade of events, including the fragmentation of DNA and the activation of caspases, which are proteases that execute the cell death program. Several studies have linked quinoline derivatives to these specific apoptotic events.
Mechanistic studies on the indolo[3,2-c]quinoline derivative mentioned earlier revealed that it can induce DNA fragmentation. nih.gov Furthermore, this compound was found to cause the activation of caspase-3, a key executioner caspase. nih.gov Another study on 6-arylindeno[1,2-c]quinoline derivatives also showed that the lead compound induced DNA fragmentation and cleavage of poly(ADP-ribose)polymerase (PARP), a substrate of activated caspase-3. nih.gov The activation of caspase-3 was also demonstrated for novel bis-quinoline compounds in U937 cells. mdpi.com A cytotoxic novel quinoline derivative, BAPPN, was also found to significantly increase the protein expression of caspase-3. nih.govresearchgate.net
Binding Mode Analysis
The therapeutic action of many quinoline-based antimalarial compounds is deeply rooted in their interaction with biological targets within the parasite. Understanding the specific binding modes at a molecular level is crucial for elucidating their mechanism of action and for the rational design of new, more effective derivatives. This analysis focuses on how these compounds engage with their targets, a process often governed by a combination of factors including the compound's three-dimensional structure, electronic properties, and the microenvironment of the binding site. For quinoline derivatives, a primary and extensively studied mechanism involves the disruption of the parasite's heme detoxification pathway.
Structure Activity Relationship Sar Studies of Quinolin 6 Amine Hydrochloride Derivatives
Impact of Substituents on Biological Potency
The biological potency of quinolin-6-amine derivatives can be significantly influenced by the nature and position of various substituents on the quinoline (B57606) ring system.
The amino group at the 6-position of the quinoline ring is a critical site for modification in SAR studies. Investigations into quinoline derivatives have revealed that alterations at this amino group can enhance biological activity, providing a pathway for drug optimization. For instance, in a series of quinoline-amidrazone hybrids, the starting material, 6-aminoquinoline (B144246), was modified through the reaction of its derived hydrazonyl chloride with secondary cyclic amines. pensoft.net This modification led to the creation of new compounds with potential antitumor activity. pensoft.net
In other studies, the amino group has been a key point of attachment for various side chains to create hybrid molecules with enhanced therapeutic properties. For example, 4-aminoquinoline (B48711) has been conjugated with other biologically active molecules to improve its antimalarial activity. nih.gov While this research focuses on the 4-amino position, the principles of using the amino group as a handle for creating more complex and potent molecules are broadly applicable to quinoline derivatives, including those with a 6-amino substitution.
The introduction of halogen atoms into the quinoline ring system is a common strategy to modulate the biological activity of these compounds. Halogenation can affect a molecule's lipophilicity, which in turn can enhance its ability to cross cell membranes and reach its target. mdpi.com
In a study of styrylquinoline analogues, the effect of different substituents at the C6 position was evaluated for their in vitro antimalarial activity. nih.gov The introduction of a fluorine atom at the C6 position resulted in improved antiplasmodial activity compared to the corresponding methoxylated analogues. nih.gov For example, a C6-fluorinated compound showed almost a twofold greater activity than its C6-methoxy counterpart. nih.gov
Furthermore, replacing the fluorine atom with a chlorine atom at the C6 position led to an even greater enhancement of antiplasmodial activity. nih.gov Specifically, chlorostyrylquinolines bearing a fluoro or trifluoromethyl group on an associated benzene (B151609) ring demonstrated potent activity. nih.gov One such compound with a chlorine at C6 and a fluorine on the benzene ring was found to be the most active in the series. nih.gov
These findings are consistent with broader SAR studies on quinoline derivatives, which have shown that a fluorine atom at position 6 is often optimal for strong antibacterial activity. mdpi.comslideshare.net The presence of a bromine atom at the C-6 position has also been identified as an essential feature for improving the antimalarial activity of certain quinoline-imidazole hybrids. rsc.org
The following table summarizes the effect of halogen substitutions at the C6 position on the antimalarial activity of styrylquinoline derivatives against the Dd2 strain of P. falciparum.
| Compound ID | C6-Substituent (R¹) ** | Benzene Ring Substituent (R²) ** | EC₅₀ (nM) |
| 8 | -OCH₃ | H | 41.2 ± 5.3 |
| 16 | -F | H | 21.0 ± 2.1 |
| 24 | -Cl | H | 10.9 ± 1.9 |
| 13 | -OCH₃ | 3,4-dimethoxy | ~4.5-fold less active than 20 |
| 20 | -F | 3,4-dimethoxy | 4.5-fold more active than 13 |
| 29 | -Cl | 4-F | 4.8 ± 2.0 |
Data sourced from a study on 6-chloro-2-arylvinylquinolines. nih.gov
The introduction of alkyl and aryl groups at various positions on the quinolin-6-amine scaffold can significantly impact biological activity. The size and nature of these substituents are critical factors in determining their effect. For instance, in the context of quinolin-4-ones, the introduction of small substituents like a methyl group at the C5 position can increase activity, particularly against Gram-positive bacteria, while larger substituents can drastically decrease antimicrobial activity. mdpi.com
In a study focused on quinoline derivatives as inhibitors of DNA methylation, the size and nature of aromatic or heterocyclic substituents were found to influence inhibitory activity. nih.gov Bicyclic substituents like quinoline were well-tolerated, whereas larger tricyclic moieties such as acridine (B1665455) were found to decrease activity. nih.gov The most effective combination was identified as a bicyclic substituent on one side of the molecule and a single-ring moiety on the other. nih.gov
Furthermore, research on quinoline-based compounds for autoimmune disorders showed that small to medium-sized substituents (like methoxy) in the 5- or 6-position enhanced activity, while larger substituents such as ethoxy in the same positions were detrimental, suggesting a steric limitation. acs.org
The electronic properties of substituents on the quinoline ring play a crucial role in modulating biological potency. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the quinoline system, thereby affecting its interaction with biological targets.
For example, in a study of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) at position-2 enhanced the compound's activity. rsc.org Conversely, the introduction of an electron-withdrawing chlorine atom (-Cl) at the same position led to a loss of activity. rsc.org
In another series of styrylquinoline analogues, the positioning of a nitro group (-NO₂), a strong EWG, on a tethered benzene ring had a significant impact on antimalarial potency. nih.gov A nitro group at the para position resulted in slightly higher inhibitory activity compared to the unsubstituted compound. nih.gov However, moving the nitro group to the ortho or meta position led to decreased activity. nih.gov This highlights the importance of not only the electronic nature of the substituent but also its position on the molecule.
The following table illustrates the impact of the position of a nitro group on the antimalarial activity of C6-methoxy styrylquinoline derivatives.
| Compound ID | **Nitro Group Position (R²) ** | EC₅₀ (nM) |
| 8 | H (unsubstituted) | 41.2 ± 5.3 |
| 9 | 4-NO₂ (para) | 28.6 ± 0.9 |
| 10 | 2-NO₂ (ortho) | 56.3 ± 8.1 |
| 11 | 3-NO₂ (meta) | 49.5 ± 4.0 |
Data sourced from a study on 6-chloro-2-arylvinylquinolines. nih.gov
Effects of Alkyl and Aryl Groups
Pharmacophore Identification and Optimization
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model then serves as a template for designing or screening for new, potentially more potent compounds.
For quinoline derivatives, the quinoline scaffold itself is considered a key pharmacophore with significant biological potential. rsc.org Various substituents at different positions on this scaffold can enhance its pharmacological efficacy. rsc.org
In a study aimed at discovering novel activators for the M2 isozyme of pyruvate (B1213749) kinase (PKM2), a structure-based pharmacophore model was developed. dovepress.com This model, comprising six chemical features, was used to screen a chemical library, identifying tetrahydroquinoline derivatives as potential scaffolds for PKM2 activators. dovepress.com The subsequent virtual screening and experimental validation led to the identification of potent activators, demonstrating the utility of pharmacophore modeling in optimizing quinoline-based compounds. dovepress.com
Similarly, in the development of 5-HT6 receptor ligands, pharmacophore models have been crucial. These models suggest that the terminal amine of tryptamine-like ligands interacts with an aspartate residue in the receptor's third transmembrane helix. unc.edu However, further studies have shown that shortening the aminoethyl chain or even removing the terminal amine can be tolerated, leading to the discovery of new high-affinity ligands. unc.edu This indicates that while the initial pharmacophore model provides a valuable starting point, it must be refined through experimental data to achieve optimal ligand design.
Stereochemical Influences on Receptor Affinity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of quinoline derivatives, particularly their affinity for specific receptors. When a molecule is chiral, its enantiomers (non-superimposable mirror images) can exhibit different potencies and even different biological effects.
In the development of ligands for dopamine (B1211576) D2 and D3 receptors, structurally constrained derivatives of octahydrobenzo[g]quinolines were synthesized and evaluated. nih.gov The study revealed significant differences in receptor binding affinity between enantiomers. For one compound, the (+)-(R) isomer showed the highest affinity for both D2 and D3 receptors. nih.gov For another related structure, the difference in inhibition constants between the two enantiomers was approximately 20-fold for the D3 receptor and 9-fold for the D2L receptor. nih.gov
Similarly, in the context of 5-HT6 receptor ligands, stereochemistry was found to control the functional activity of a compound. unc.edu The two enantiomers of a reduced compound were separated; one enantiomer (Ki = 3 nM) lacked agonist activity, while the other (Ki = 1 nM) was a full agonist. unc.edu This demonstrates that even with very similar binding affinities, the stereochemical orientation can determine the functional outcome of receptor interaction.
These findings underscore the critical importance of considering stereochemistry in the design and development of quinoline-based therapeutic agents. The specific 3D shape of a molecule dictates how well it can fit into the binding pocket of its target receptor, and even subtle changes in stereochemistry can lead to dramatic differences in biological activity.
Computational Chemistry Approaches in Quinolin 6 Amine Hydrochloride Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict various molecular properties of quinoline (B57606) derivatives, offering a balance between accuracy and computational cost. dergipark.org.tr DFT calculations are instrumental in understanding the kinetic and thermodynamic stability, structural parameters, and electronic properties of these molecules. researchgate.netrsc.org
Geometry Optimization and Structural Analysis
A fundamental step in computational analysis is geometry optimization, where the molecule's most stable conformation (lowest energy state) is determined. rsc.org For quinoline derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) or similar basis set, are commonly used to optimize the molecular geometry. dergipark.org.trdntb.gov.ua This process provides detailed information on bond lengths, bond angles, and dihedral angles. acs.org
Table 1: Selected Optimized Geometrical Parameters of a Quinoline Derivative (Note: This table is a representative example based on typical findings in DFT studies of quinoline derivatives. Actual values will vary depending on the specific derivative and computational method.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N1 | 1.315 | C2-N1-C9 | 117.5 |
| N1-C9 | 1.375 | N1-C2-C3 | 123.0 |
| C5-C6 | 1.410 | C5-C6-C7 | 120.5 |
| C6-N(amine) | 1.390 | C7-C6-N(amine) | 119.8 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's reactivity; a smaller gap suggests higher reactivity and a "soft" molecule, while a larger gap indicates a more stable and "hard" molecule. rsc.org
For quinoline derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. rsc.org Typically, in many quinoline derivatives, the HOMO is localized on the quinoline ring and the amine group, while the LUMO is often distributed over the quinoline ring itself. rsc.org This distribution is key to predicting how the molecule will interact with other chemical species.
Table 2: FMO Properties of a Representative Quinoline Derivative (Note: This table is illustrative. Specific values are dependent on the molecule and the level of theory used.)
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map uses a color scale to represent different potential values, where red indicates electron-rich regions (negative potential) and blue indicates electron-deficient regions (positive potential). nih.gov
In the context of quinoline derivatives, MEP analysis helps identify the sites most susceptible to intermolecular interactions. dntb.gov.ua For instance, the nitrogen atom in the quinoline ring and the amine group often appear as regions of negative potential, making them likely sites for hydrogen bonding and interaction with positively charged species. nih.gov Conversely, the hydrogen atoms of the amine group typically show positive potential. dntb.gov.ua
Prediction of Spectroscopic Properties (UV-Vis, Vibrational Spectra)
DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.orgchemrevlett.com These calculations provide information on the electronic transitions, including the absorption wavelengths (λmax) and oscillator strengths. ijcrar.com Experimental UV-Vis spectra of 6-aminoquinoline (B144246) have been reported, providing a basis for comparison with theoretical predictions. nist.gov
Similarly, DFT can be used to calculate the vibrational frequencies (IR and Raman spectra) of a molecule. ijcrar.com By comparing the calculated vibrational modes with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. dergipark.org.tr
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. jmaterenvironsci.com This method is extensively used in drug discovery to understand how potential drug candidates, like quinoline derivatives, might interact with their biological targets. pensoft.netnih.gov
Ligand-Receptor Binding Interactions
Molecular docking simulations of quinolin-6-amine hydrochloride and its analogs with various protein targets can reveal key binding interactions. mdpi.com These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. swu.ac.thmdpi.com
For example, docking studies have shown that the amine group of a quinoline derivative can form crucial hydrogen bonds with amino acid residues in the active site of a protein. swu.ac.th The quinoline ring itself can engage in hydrophobic and π-π stacking interactions with aromatic residues like tryptophan or tyrosine. swu.ac.thmdpi.com The binding energy, often calculated as a docking score, provides an estimate of the binding affinity between the ligand and the receptor. mdpi.com A lower, more negative docking score generally indicates a more stable and favorable binding interaction. nih.gov
Table 3: Example of Molecular Docking Results for a Quinoline Derivative with a Protein Target (Note: This table is a generalized representation of docking results.)
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 120 | Hydrogen Bond | 2.9 |
| TRP 85 | π-π Stacking | 3.5 |
| LEU 75 | Hydrophobic | 4.2 |
| Docking Score | -8.5 kcal/mol |
These computational insights into ligand-receptor binding are invaluable for the rational design of new, more potent, and selective quinoline-based therapeutic agents. acs.org
Prediction of Binding Affinity
Computational methods are pivotal in predicting the binding affinity of quinolin-6-amine derivatives with various biological targets. These predictions help in identifying promising drug candidates early in the discovery pipeline. For instance, in the context of designing dual-acting 5-HT6/D3 receptor ligands, molecular modeling is used to evaluate how structural modifications to the 1H-pyrrolo[3,2-c]quinoline scaffold affect binding affinity. mdpi.com The introduction of different alkyl chains on the basic nitrogen atom and the replacement of amine fragments are assessed for their impact on the affinity for both 5-HT6 and D3 receptors. mdpi.com
Similarly, in the development of inhibitors for the type II NADH-dehydrogenase (NDH-2) of Mycobacterium tuberculosis, computational docking is employed to predict the binding modes and affinities of quinolinyl pyrimidines. acs.org These studies help in understanding the structure-activity relationships (SAR) that govern the inhibitory potency of these compounds. acs.org
Furthermore, for quinoline-based Schiff bases designed as potential antidiabetic agents, molecular docking studies are used to assess their binding orientation and affinity towards target enzymes like α-amylase and α-glucosidase. nih.gov The predicted binding energies from these computational models often correlate well with experimentally determined inhibitory concentrations (IC50 values), validating the predictive power of these approaches. nih.gov
A summary of predicted binding affinities for various quinoline derivatives against different targets is presented in the table below.
| Compound Class | Target Receptor/Enzyme | Predicted Binding Affinity/Score | Reference |
| 1H-pyrrolo[3,2-c]quinoline derivatives | 5-HT6 Receptor | Nanomolar range (e.g., Kb = 1.2 nM for compound 13) | mdpi.com |
| 1H-pyrrolo[3,2-c]quinoline derivatives | D3 Receptor | Moderate affinity | mdpi.com |
| Quinolinyl pyrimidines | M. tuberculosis NDH-2 | Low-μM range | acs.org |
| Quinoline-based Schiff bases | α-amylase / α-glucosidase | IC50 values in the low micromolar range | nih.gov |
| Thiazoloquinolinone derivatives | VEGFR-2 | Docking scores between -3.24 and -6.63 kcal/mol | researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound derivatives and their biological targets, offering deeper insights than static docking models.
Conformational Dynamics and Stability of Ligand-Receptor Complexes
In the study of quinoline-based inhibitors of EGFR, MD simulations of the most active compounds complexed with the receptor are performed to understand the dynamic behavior and stability of the interactions within the ATP binding site. mdpi.com These simulations can highlight key residues and interactions that are crucial for maintaining the bound conformation of the inhibitor. mdpi.com
Similarly, for quinoline-based Schiff bases targeting α-amylase, MD trajectory analysis is used to evaluate the stability of the ligand-protein complex. nih.gov The insights gained from these simulations, such as the maintenance of key hydrogen bonds and hydrophobic interactions, are critical for rational drug design. nih.gov The stability of these complexes is often further quantified by calculating the binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is a crucial step in the early stages of drug discovery to evaluate the drug-like properties of a compound and identify potential liabilities. nih.govnih.gov
Pharmacokinetic Property Assessment
Computational tools are widely used to predict the pharmacokinetic properties of quinolin-6-amine derivatives. nih.gov For a series of novel quinoline-amidrazone hybrids, in-silico ADMET studies were conducted to assess their pharmacokinetic profiles. pensoft.net These studies predict parameters such as intestinal absorption, blood-brain barrier penetration, and plasma protein binding. gjpb.de The results of such predictions help in prioritizing compounds with favorable pharmacokinetic characteristics for further development. pensoft.net
For quinoline-1,4-quinone hybrids, computational methods are used to determine their lipophilicity and other physicochemical properties that influence their bioavailability. nih.gov These in silico analyses, often performed using software like SwissADME, provide valuable information on whether a compound is likely to have good oral bioavailability and a favorable distribution profile. nih.gov In a study on novel antivirals against Enterovirus D68, the pharmacokinetic properties of quinoline derivatives were evaluated in rats, and the data was used to guide further optimization. nih.gov
A representative table of predicted ADMET properties for a class of quinoline derivatives is shown below.
| Compound Class | Predicted Property | Predicted Value/Outcome | Reference |
| Quinoline-amidrazone hybrids | Pharmacokinetics | Acceptable | pensoft.net |
| Quinoline-1,4-quinone hybrids | Bioavailability | Most can be used orally | nih.gov |
| Thiazoloquinolinone derivatives | Pharmacological characteristics | Favorable | researchgate.net |
Toxicity Profile Evaluation
Computational models are also employed to predict the potential toxicity of quinolin-6-amine derivatives, helping to flag compounds that may have safety concerns. nih.gov For quinoline-amidrazone hybrids, the in-silico toxicity profile was evaluated, with predictions indicating that the most potent compounds were non-carcinogenic. pensoft.net However, these studies also highlighted potential toxicity to aquatic organisms like Daphnia magna, emphasizing the need for further experimental validation. pensoft.net
In the development of 4-aminoquinoline (B48711) antimalarial compounds, predictive toxicology models were used to assess for potential mutagenicity and cytotoxicity. nih.gov None of the tested compounds showed mutagenic activity in the Ames test, and cytotoxic effects were only observed at high concentrations. nih.gov Similarly, for a library of heterocyclic compounds including quinolines, the Osiris property explorer was used to predict drug-relevance and toxicity, identifying compounds that were predicted to be non-toxic. gjpb.de
A summary of the predicted toxicity profiles for different quinoline derivatives is provided in the table below.
| Compound Class | Toxicity Prediction | Outcome | Reference |
| Quinoline-amidrazone hybrids | Carcinogenicity | Non-carcinogenic | pensoft.net |
| Quinoline-amidrazone hybrids | Ecotoxicity (Daphnia magna) | Potentially toxic (low EC50) | pensoft.net |
| 4-Aminoquinoline antimalarials | Mutagenicity (Ames test) | No mutagenic activity | nih.gov |
| 4-Aminoquinoline antimalarials | Cytotoxicity | Effects only at high doses (≥50 μM) | nih.gov |
| Various heterocyclic derivatives | General Toxicity | Some compounds predicted as non-toxic | gjpb.de |
Advanced Analytical Characterization of Quinolin 6 Amine Hydrochloride and Its Derivatives
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the structural features of quinolin-6-amine hydrochloride and its derivatives.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. The hydrochloride salt of quinoline (B57606) shows distinct peaks in its IR spectrum. nist.gov For derivatives, such as those involving substitutions on the quinoline ring or the amino group, shifts in the IR bands are observed. For instance, in copper (II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, characteristic bands have been reported around 3440 cm⁻¹ (N-H stretching), 1680 cm⁻¹ (C=O stretching), 1613 cm⁻¹, and 1578 cm⁻¹ (C=C and C=N ring vibrations). nih.gov
Table 1: Representative IR Data for Quinoline Derivatives
| Compound Class | Characteristic IR Bands (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| Quinoline Hydrochloride | Varies | N-H, C-H, C=C, C=N vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR: The ¹H-NMR spectrum of this compound and its derivatives shows distinct signals for the aromatic protons on the quinoline ring system and the amine protons. The chemical shifts (δ) of these protons are influenced by their electronic environment. For example, in derivatives like 1-Iso-butyl-8-methylimidazo[4,5-c]quinolin-4-amine hydrochloride, the NH₃⁺ proton appears as a broad singlet at approximately 13.55 ppm in DMSO-d₆. researchgate.net
¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon atoms within the molecule. For quinoline hydrochloride, distinct signals are observed for each carbon atom in the bicyclic ring. chemicalbook.com In more complex derivatives, such as [(7-chloroquinolin-4-yl)amino]acetophenones, the ¹³C-NMR spectra reveal a larger number of signals corresponding to the additional carbon atoms, with typical chemical shifts for aromatic carbons appearing between δ 102-155 ppm and carbonyl carbons around δ 197-198 ppm. nih.gov
Table 2: Illustrative ¹³C-NMR Data for a Quinoline Derivative
| Functional Group | Chemical Shift (δ) Range (ppm) |
|---|---|
| Aromatic Carbons | 102 - 155 |
| Carbonyl Carbon (C=O) | 197 - 198 |
| Methyl Carbon (CH₃) | ~27 |
Data is illustrative for a [(7-chloroquinolin-4-yl)amino]acetophenone derivative. nih.gov
Mass Spectrometry (MS, HRMS, ESI-CID-MS²)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For example, the HRMS data for [(7-chloroquinolin-4-yl)amino]acetophenone showed an [M+H]⁺ ion at m/z 297.00, confirming its calculated exact mass. nih.gov
Electrospray Ionization-Collision-Induced Dissociation (ESI-CID-MS²): This tandem mass spectrometry technique is used to study the fragmentation patterns of protonated molecules. The fragmentation of quinoline derivatives can provide valuable structural information. nih.govresearchgate.net For instance, the ESI-CID-MS² spectrum of a protonated [(7-chloroquinolin-4-yl)amino]acetophenone derivative showed a base peak corresponding to a significant fragment, providing clues about the molecule's stability and bond strengths. nih.gov
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The quinoline ring system has characteristic UV absorption bands. The NIST WebBook provides UV/Visible spectrum data for 6-Quinolinamine (the base form of the hydrochloride), which is useful for understanding its electronic properties. nist.gov The absorption maxima (λmax) are sensitive to the solvent and the substituents on the quinoline ring. For example, flash chromatography systems with UV-Vis detectors operating between 200-400 nm are used to monitor reactions involving quinoline derivatives. biorxiv.org The color of many quinoline derivatives arises from absorptions in the visible range (400-780 nm). msu.edu
X-ray Diffraction Analysis (e.g., Single-Crystal X-ray Diffraction)
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While specific data for this compound was not found in the provided search results, studies on related quinoline derivatives demonstrate the power of this technique. For instance, the crystal structure of 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride was determined to be a monoclinic system, revealing detailed molecular geometry and intermolecular interactions. researchgate.net Similarly, the analysis of other complex quinoline compounds has provided insights into their solid-state conformation and the role of interactions like CH–π in their molecular packing. mdpi.comrsc.org The Cambridge Structural Database is a key resource for such crystal structure data. nih.gov
Chromatographic Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, purification, and quantification of this compound and its derivatives.
Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of amino-containing compounds. A pre-column derivatization step using a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to attach a fluorescent tag to the amine, enhancing detection sensitivity. nih.gov This method allows for the determination of amino acids and related compounds with high precision and accuracy. nih.gov HPLC methods are also developed for the quantitative analysis of quinoline-based pharmaceutical compounds, often using UV detection. lew.ro For example, a method for a quinuclidine (B89598) derivative utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, achieving good separation and linearity over a specific concentration range. lew.ro
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [(7-chloroquinolin-4-yl)amino]acetophenone |
| 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| Quinoline |
Elemental Analysis
Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a sample. For novel compounds such as derivatives of this compound, this analysis serves as a crucial checkpoint to verify the molecular formula of the synthesized products. The technique determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, which are then compared against theoretically calculated values derived from the proposed chemical structure. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and structural integrity. orientjchem.org
The theoretical elemental composition of this compound (C₉H₉ClN₂) is derived from its molecular formula and the atomic weights of its constituent elements.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 59.84 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.02 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.63 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.51 |
| Total | | | | 180.638 | 100.00 |
In the broader research context, elemental analysis has been extensively applied to confirm the structures of a wide array of quinoline derivatives. arabjchem.orgresearchcommons.org Studies often report the synthesis of novel series of compounds and provide detailed characterization data, including elemental analysis, to validate their findings. researchgate.netderpharmachemica.com For instance, research on new quinoline hybrid derivatives systematically uses elemental analysis to confirm the successful synthesis of the target molecules before proceeding to biological activity screening. core.ac.uk
The following table presents a compilation of elemental analysis data for several derivatives of Quinolin-6-amine as reported in scientific literature. This data showcases the typical format and precision of such analyses, comparing the calculated theoretical percentages (Calcd.) with the experimentally determined values (Found).
Table 2: Elemental Analysis Data for Selected Quinolin-6-amine Derivatives
| Compound Name/Derivative Type | Molecular Formula | Analysis | %C | %H | %N | Source |
|---|---|---|---|---|---|---|
| 2-{(chloromethoxy)methyl}thio-N-(p-chlorophenyl)- researchgate.netcore.ac.ukCurrent time information in Bangalore, IN.triazolo[1,5-a] quinolin-6-amine | C₁₉H₁₅Cl₂N₅OS | Calcd. | 50.68 | 3.36 | 15.55 | researchgate.net |
| Found | 50.72 | 3.34 | 15.62 | researchgate.net | ||
| 6-(4-methoxyanilino)(1,2,4-triazolo)(1,5-a)quinoline-2-thiol | C₁₈H₁₄N₄OS | Calcd. | 63.33 | 4.38 | 17.38 | researchgate.net |
| Found | 63.40 | 4.37 | 17.24 | researchgate.net | ||
| N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)-4-fluoroaniline | C₂₀H₂₁FN₄ | Calcd. | 71.98 | 6.62 | 15.99 | core.ac.uk |
| Found | 71.95 | 6.61 | 15.96 | core.ac.uk | ||
| 3,4-Dimethoxy-N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline | C₂₂H₂₆N₄O₂ | Calcd. | 69.82 | 6.92 | 14.80 | core.ac.uk |
| Found | 69.80 | 6.91 | 14.78 | core.ac.uk | ||
| 4-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline | C₂₀H₂₂N₄ | Calcd. | 72.70 | 6.71 | 16.96 | core.ac.uk |
| Found | 72.68 | 6.70 | 16.94 | core.ac.uk | ||
| 1-benzyl-3-methyl-3-(2-oxo-1,2-dihydroquinolin-4-yl)imidazolidine-2,4-dione | C₂₀H₁₇N₃O₃ | Calcd. | 68.37 | 4.88 | 11.96 | nih.gov |
| Found | 68.22 | 4.95 | 11.83 | nih.gov | ||
| 2-(2-hydroxy-2-phenylethyl)-1-methyl-1,2,3,4-tetrahydropyrazino[2,3-c]quinolin-5(6H)-one | C₂₀H₂₁N₃O₂ | Calcd. | 70.78 | 6.24 | 12.38 | nih.gov |
This collection of data underscores the critical role of elemental analysis in modern chemical synthesis, providing a reliable foundation for the structural elucidation of new and complex quinoline-based molecules. researchgate.netcore.ac.uknih.gov
Future Perspectives and Research Directions
Development of Novel Quinoline-Based Therapeutic Agents
The versatile quinoline (B57606) core is a privileged structure in drug discovery, forming the backbone of numerous pharmaceuticals with a broad spectrum of activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. rsc.orgbenthamscience.com Future research will continue to leverage this scaffold to design and synthesize next-generation therapeutic agents.
Anticancer Agents: Quinoline derivatives are at the forefront of cancer research. nih.gov Approved drugs like Lenvatinib, Bosutinib, and Cabozantinib are protein kinase inhibitors used in cancer therapy. nih.govrsc.org Research is focused on developing novel derivatives that can induce apoptosis, disrupt cell migration, and inhibit angiogenesis. rsc.org Studies have shown that certain quinoline-based compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and prostate (PC-3) cancers. rsc.orgrsc.org The development of dual-target inhibitors, such as those targeting both EGFR and HER-2, represents a promising strategy to overcome drug resistance. rsc.orgrsc.org
Antimicrobial and Antimalarial Agents: The emergence of drug-resistant pathogens presents a major global health challenge. acs.org Quinoline-based drugs like Chloroquine and Mefloquine have historically been vital in combating malaria. rsc.orgjocpr.com Ongoing research aims to optimize the quinoline structure to circumvent resistance mechanisms. jocpr.com This includes creating hybrid molecules, such as quinoline-artemisinin hybrids, which may have dual mechanisms of action. jocpr.com Furthermore, novel quinoline derivatives are being designed and evaluated as inhibitors of essential microbial enzymes, such as peptide deformylase (PDF), showing potent antibacterial and antifungal activity. tandfonline.comnih.gov Bedaquiline, a diarylquinoline derivative, is a critical drug for treating multidrug-resistant tuberculosis by inhibiting ATP synthase. acs.org
Other Therapeutic Areas: The biological potential of quinolines extends beyond cancer and infectious diseases. benthamscience.com Researchers are exploring their use as anti-inflammatory, anticonvulsant, and cardiovascular agents. benthamscience.com For instance, derivatives are being investigated as inhibitors of transthyretin (TTR) amyloidogenesis, a condition associated with various amyloid diseases. nih.gov
Exploration of New Biological Targets and Pathways
A critical aspect of future research is the identification and validation of new biological targets for quinoline-based compounds. This will enable the development of drugs with novel mechanisms of action, potentially leading to improved efficacy and the ability to treat diseases that are currently intractable.
Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors. nih.gov Future work will explore a wider range of kinases involved in carcinogenic pathways, such as the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades. nih.gov Targets like c-Met and VEGF receptors are pivotal for processes like cell proliferation and angiogenesis and are a key focus for the development of new anticancer drugs. nih.gov
Enzyme Inhibition: Beyond kinases, other enzymes are promising targets. N-myristoyltransferase (NMT), an enzyme essential for various proteins in parasites like Plasmodium vivax, is a target for novel antimalarial quinolines. nih.gov In bacteriology, peptide deformylase (PDF) is a target for new antibacterial agents. nih.gov Topoisomerases I and II are other well-established targets for anticancer drugs, and new indolo[3,2-c]quinoline derivatives have been evaluated for their inhibitory activity. nih.gov
Receptor Modulation: Quinoline-based molecules can modulate the activity of various receptors. The human epidermal growth factor receptor (EGFR) family, including HER-1 and HER-2, are crucial targets in oncology. rsc.orgrsc.org Designing dual inhibitors for these receptors is a key strategy to combat the resistance that often develops with single-target therapies. rsc.org
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental techniques is revolutionizing drug discovery. This integrated approach accelerates the identification and optimization of lead compounds, reducing the time and cost of developing new drugs.
Computational Drug Design: In silico methods are indispensable tools in modern medicinal chemistry. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (3D-QSAR), and molecular dynamics simulations allow researchers to predict how quinoline derivatives will interact with their biological targets. nih.govmdpi.comnih.gov These computational models help in designing new compounds with enhanced binding affinity and selectivity and in predicting their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.govnih.gov
Advanced Synthesis and Screening: High-throughput screening (HTS) of diverse chemical libraries of quinoline derivatives allows for the rapid identification of hit compounds. scbt.com This is often followed by advanced synthetic methodologies to create focused libraries for lead optimization. nih.gov
Structural and Analytical Validation: Experimental techniques are crucial for validating computational predictions and characterizing new compounds. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the three-dimensional structure of quinoline derivatives bound to their target proteins, providing insights into their binding modes. nih.govnih.gov Analytical methods such as Infrared (IR) spectroscopy, mass spectrometry, and chromatography are essential for confirming the structure and purity of synthesized compounds. researchgate.net
Sustainable and Eco-Friendly Synthetic Approaches for Quinoline Derivatives
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to minimize environmental impact and improve economic viability. nih.govbenthamdirect.com
Green Catalysts: Research is moving away from hazardous reagents and toward the use of greener catalysts. researchgate.net Iron(III) chloride, a non-toxic and inexpensive catalyst, has been shown to be effective in the one-pot synthesis of quinoline derivatives. tandfonline.comrsc.org Organocatalysts are also gaining traction as they are typically low-cost, less sensitive to air and moisture, and have low toxicity. rsc.org
Alternative Reaction Conditions: Traditional synthesis methods for quinolines, such as the Skraup or Friedländer syntheses, often require harsh conditions and hazardous chemicals. nih.govwikipedia.org Modern approaches focus on microwave-assisted and ultrasound-promoted reactions, which can lead to shorter reaction times and higher yields. nih.govbenthamdirect.com
Eco-Friendly Solvents and One-Pot Reactions: The use of greener solvents like water and ethanol (B145695) is being prioritized. researchgate.net One-pot, multicomponent reactions are also being developed, which improve efficiency by reducing the number of steps, minimizing waste, and simplifying workup procedures. tandfonline.comresearchgate.net These strategies align with the goals of sustainable chemistry by reducing energy consumption and solvent use. benthamdirect.comresearchgate.net
Further Structure Optimization for Enhanced Efficacy and Selectivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov Continuous optimization of the quinoline scaffold is essential for developing drugs with improved potency, better selectivity, and reduced side effects.
Modification of Functional Groups: Small structural modifications to the quinoline ring can significantly impact its pharmacological properties. mdpi.com The addition of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F) can alter a compound's electronic properties, lipophilicity, and receptor-binding affinities. rsc.orgresearchgate.net For example, strategic halogenation can enhance a drug's ability to cross the blood-brain barrier. mdpi.com
Hybrid Molecules and Prodrugs: Combining the quinoline nucleus with other pharmacophores to create hybrid compounds is a strategy to enhance efficacy and combat resistance. jocpr.com Quinoline-triazole and quinoline-artemisinin hybrids are examples being explored for their antimalarial properties. jocpr.com The development of prodrugs is another approach to improve the pharmacokinetic properties of a drug, such as its absorption or distribution. jocpr.com
Q & A
Q. What are the standard methods for synthesizing Quinolin-6-amine hydrochloride, and how can purity be ensured during synthesis?
Synthesis typically involves cyclization of precursors under controlled acidic conditions (e.g., hydrochloric acid) . Key parameters include temperature, pH, and reaction time optimization to achieve high yields (>75%) . Purity is monitored via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and detect impurities . Post-synthesis purification methods like recrystallization or column chromatography are recommended .
Q. Which analytical techniques are most effective for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : To confirm hydrogen/carbon environments and amine protonation .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- UV-visible spectroscopy : To study electronic transitions in the quinoline core .
- HPLC : For quantifying purity (>95% is typical in research-grade samples) .
Q. What are the primary biological applications of this compound in academic research?
The compound is investigated for:
- Anticancer activity : As a scaffold for developing kinase inhibitors or DNA intercalators .
- Antimicrobial properties : Testing against bacterial/fungal strains via MIC (Minimum Inhibitory Concentration) assays .
- Fluorescent probes : Due to its heterocyclic aromatic structure, enabling cellular imaging studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?
Discrepancies often arise from solvent polarity, temperature, or competing reaction pathways. Systematic studies using kinetic monitoring (e.g., real-time NMR or UV-vis spectroscopy) are advised to identify dominant mechanisms . For example, in polar aprotic solvents (e.g., DMF), the amino group may act as a leaving group, while in acidic conditions, protonation alters reactivity .
Q. What experimental designs are optimal for studying the compound’s reactivity under varying pH conditions?
Use buffered solutions across a pH range (e.g., 2–12) to track protonation states of the amino group. Techniques like potentiometric titration coupled with UV-vis spectroscopy can quantify pKa values and correlate them with reaction outcomes (e.g., oxidation to quinoline N-oxides at high pH) .
Q. How can researchers optimize reaction yields when modifying the quinoline core for drug discovery?
Employ Design of Experiments (DoE) to test variables like catalyst loading, solvent choice, and temperature. For example, substituting the chloro group with amines requires refluxing in ethanol with excess nucleophile, achieving ~85% yield under optimized conditions . Process Analytical Technology (PAT) tools, such as in-line FTIR, enhance real-time monitoring .
Q. What strategies address impurities in scaled-up synthesis of this compound?
Common impurities include unreacted precursors or byproducts from side reactions (e.g., over-oxidation). Solutions include:
- Recrystallization : Using ethanol/water mixtures to remove hydrophilic impurities .
- Chromatography : Preparative HPLC for high-purity isolation .
- Reaction quenching : Halting reactions at 90% conversion to minimize degradation .
Methodological and Data Analysis Challenges
Q. How should mechanistic studies for the compound’s redox reactions be designed?
Combine spectroscopic methods (e.g., EPR for radical detection) with computational modeling (DFT) to map electron transfer pathways. For example, oxidation with KMnO4 generates quinoline N-oxide, confirmed by MS and IR spectral shifts .
Q. What statistical approaches are recommended for handling discrepancies in bioactivity data across studies?
Use meta-analysis to reconcile variations in IC50 values. Factors like cell line specificity, assay duration, and solvent (DMSO vs. saline) significantly impact results . Normalize data to internal controls and report confidence intervals (95% CI) .
Q. How can researchers validate the stability of this compound in long-term storage?
Accelerated stability studies under ICH guidelines (25°C/60% RH) with periodic HPLC analysis detect degradation products. Lyophilization or storage in amber vials under nitrogen extends shelf life .
Ethical and Compliance Considerations
Q. What ethical guidelines apply to biological testing of this compound derivatives?
Adhere to institutional animal care protocols (e.g., IACUC approval for in vivo studies) and NIH guidelines for in vitro assays. Compounds must be labeled as "research-grade only" to comply with FDA non-approval status .
Q. How should researchers handle discrepancies between computational predictions and experimental results?
Re-evaluate force field parameters in simulations or validate assumptions (e.g., protonation states). Cross-check with experimental techniques like X-ray crystallography or 2D NMR (COSY/NOESY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
